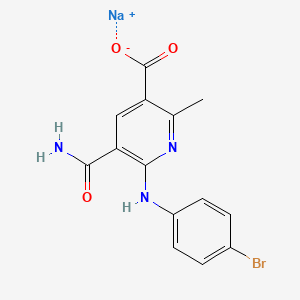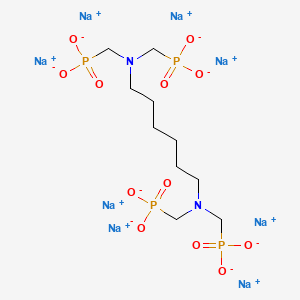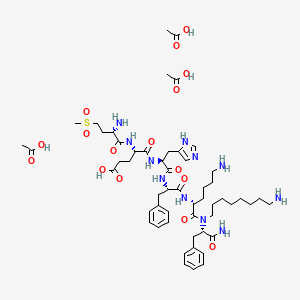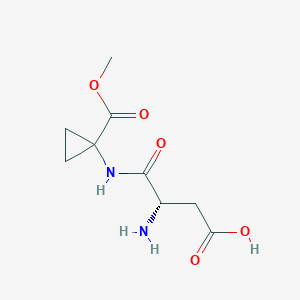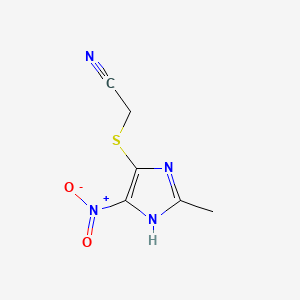
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- is a compound that features a nitrile group attached to a substituted imidazole ring Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and dimethyl sulfoxide are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the imidazole ring.
Applications De Recherche Scientifique
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage also plays a role in modulating the compound’s reactivity and interactions with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used for its antiprotozoal and antibacterial activities.
Ornidazole: Similar to metronidazole, used in the treatment of infections.
Uniqueness
Acetonitrile, ((2-methyl-5-nitro-1H-imidazol-4-yl)thio)- is unique due to its specific substitution pattern on the imidazole ring and the presence of the thioether linkage.
Propriétés
Numéro CAS |
110579-00-5 |
|---|---|
Formule moléculaire |
C6H6N4O2S |
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H6N4O2S/c1-4-8-5(10(11)12)6(9-4)13-3-2-7/h3H2,1H3,(H,8,9) |
Clé InChI |
VZSGONQDUWUESD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1)[N+](=O)[O-])SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


